

An In-depth Technical Guide to Dec-5-ene: Molecular Properties and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dec-5-ene

Cat. No.: B1669984

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the molecular properties of **dec-5-ene**, a ten-carbon alkene of interest to researchers in organic synthesis and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed data, experimental protocols for characterization, and a logical workflow for its synthesis and analysis.

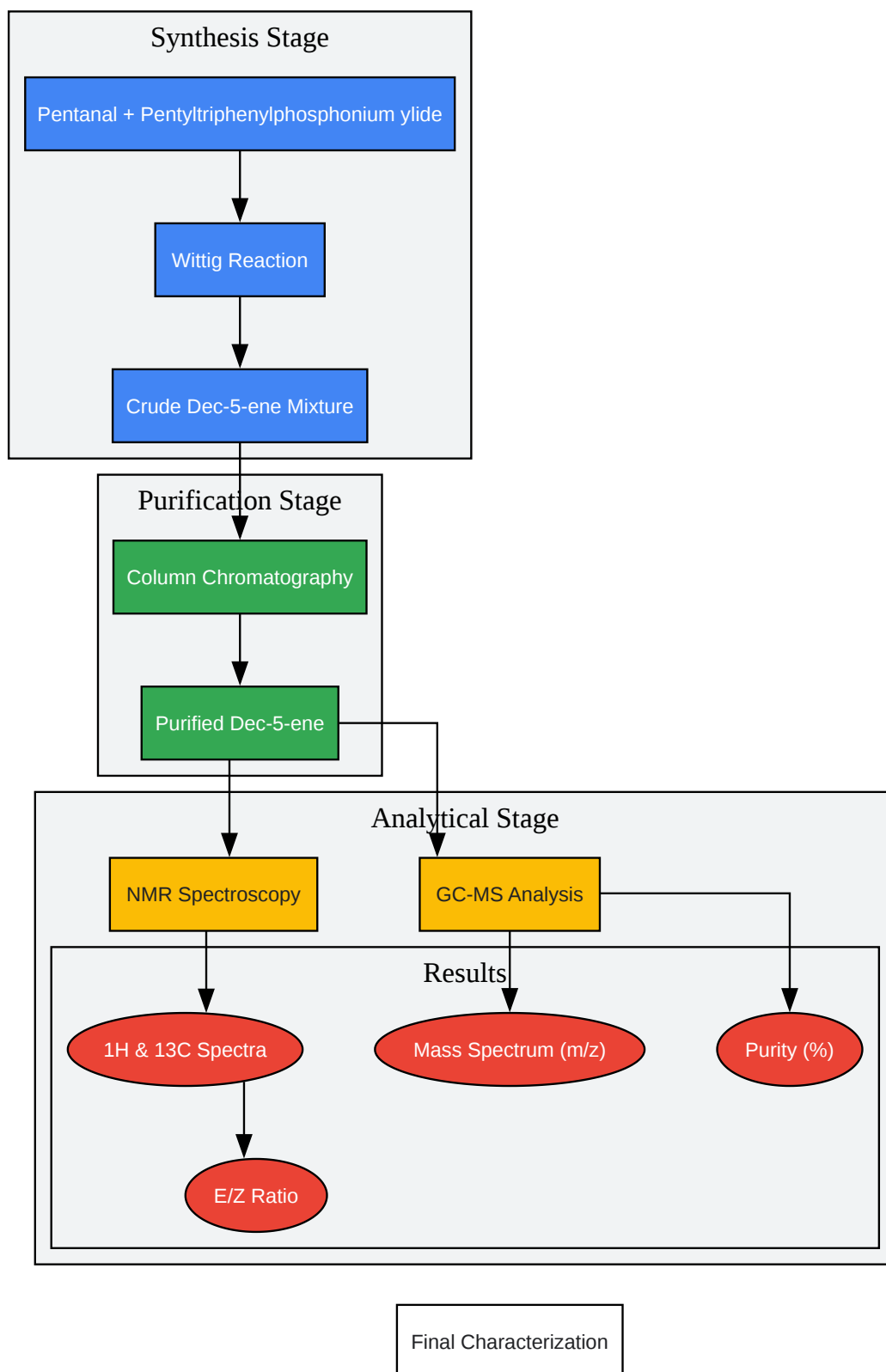
Core Molecular Data

Dec-5-ene is an unsaturated hydrocarbon with the chemical formula $C_{10}H_{20}$.^{[1][2][3][4][5][6]} It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical properties. The fundamental molecular data for **dec-5-ene** is summarized in the table below.

Property	Value	References
Molecular Formula	C10H20	[1][2][3][4][5][6]
Molecular Weight	140.27 g/mol	[4][5][7][8]
Monoisotopic Mass	140.156500638 Da	[7][8]
CAS Number (Isomer Mixture)	19689-19-1	[1]
CAS Number ((E)-trans-5-Decene)	7433-56-9	[2][3][6]
CAS Number ((Z)-cis-5-Decene)	7433-78-5	[5]
IUPAC Name	dec-5-ene	[8]

Synthesis and Characterization Workflow

The synthesis of **dec-5-ene** can be achieved through various methods in organic chemistry, with the Wittig reaction being a prominent example for its regioselectivity in double bond formation.[9][10][11] Following synthesis, a rigorous characterization is essential to confirm the identity, purity, and isomeric ratio of the product. The logical workflow for this process is illustrated below.



[Click to download full resolution via product page](#)

Workflow for the synthesis and characterization of **dec-5-ene**.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are illustrative and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation

GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.

Objective: To determine the purity of the synthesized **dec-5-ene** and to separate and quantify the (E) and (Z) isomers.

Instrumentation:

- Gas Chromatograph equipped with a mass selective detector.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness) is suitable for separating hydrocarbon isomers.

Methodology:

- Sample Preparation: Prepare a dilute solution of the purified **dec-5-ene** (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- Injection: Inject 1 μ L of the sample solution into the GC inlet, which is heated to a temperature sufficient to vaporize the sample (e.g., 250°C). A split injection mode is typically used to prevent column overloading.
- GC Separation: The components of the sample are separated on the column based on their boiling points and interaction with the stationary phase. A temperature program is employed to achieve good separation.
 - Initial Oven Temperature: 50°C, hold for 2 minutes.
 - Temperature Ramp: Increase the temperature at a rate of 10°C/min to 200°C.

- Final Hold: Hold at 200°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer.
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
 - Mass Analyzer: A quadrupole or ion trap analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 40-300 amu).

Data Analysis:

- The retention times of the peaks in the chromatogram are used to distinguish between the (E) and (Z) isomers.
- The mass spectrum of each peak is compared to a reference library (e.g., NIST) to confirm the identity of **dec-5-ene**. The molecular ion peak (M^+) at m/z 140 should be observable.
- The relative area of each isomer's peak in the chromatogram is used to determine the E/Z ratio.
- The total peak area of the **dec-5-ene** isomers compared to the total area of all peaks provides a measure of the sample's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for the unambiguous identification of isomers.

Objective: To confirm the carbon skeleton and the geometry of the double bond in **dec-5-ene**.

Instrumentation:

- NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **dec-5-ene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Acquire a proton NMR spectrum. The alkenyl protons (hydrogens attached to the double bond) are of particular interest.
 - For (Z)-**dec-5-ene**, the alkenyl protons will appear as a multiplet around 5.3-5.4 ppm.
 - For (E)-**dec-5-ene**, the alkenyl protons will also be in a similar region but may show a slightly different chemical shift and coupling constant.
 - The aliphatic protons will appear upfield, typically between 0.8 and 2.1 ppm.
- ¹³C NMR Acquisition:
 - Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule.
 - The sp² hybridized carbons of the double bond are expected to have chemical shifts in the range of 120-140 ppm.[\[12\]](#)
 - The sp³ hybridized carbons of the alkyl chains will appear upfield.

Data Analysis:

- The chemical shifts and integration values of the signals in the ¹H NMR spectrum confirm the presence of the different types of protons and their relative numbers.
- The coupling constants between the alkenyl protons can help in assigning the stereochemistry of the double bond (J-coupling is typically larger for trans isomers).

- The number of signals in the ^{13}C NMR spectrum indicates the symmetry of the molecule. For **dec-5-ene**, due to its symmetry, fewer than 10 carbon signals will be observed.

By combining the data from these analytical techniques, a comprehensive and unambiguous characterization of the synthesized **dec-5-ene** can be achieved, providing researchers with a high degree of confidence in their material for subsequent applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 2. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TRANS-5-DECENE(7433-56-9) ^1H NMR [m.chemicalbook.com]
- 6. memphis.edu [memphis.edu]
- 7. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dec-5-ene: Molecular Properties and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669984#dec-5-ene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com